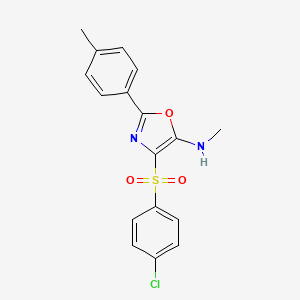

4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(p-tolyl)oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((4-Chlorophenyl)sulfonyl)-N-methyl-2-(p-tolyl)oxazol-5-amine is a complex organic compound characterized by its unique molecular structure, which includes a sulfonyl group, a methyl group, and an oxazol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Chlorophenyl)sulfonyl)-N-methyl-2-(p-tolyl)oxazol-5-amine typically involves multiple steps, starting with the preparation of the core oxazol ring One common approach is the cyclization of appropriate precursors under acidic or basic conditions The sulfonyl group is introduced through a sulfonylation reaction, often using chlorosulfonic acid or similar reagents

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions are employed to optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

Reduction: Production of reduced oxazol derivatives.

Substitution: Generation of various substituted oxazol derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

Anticancer Activity

Research indicates that 4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(p-tolyl)oxazol-5-amine exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxicity against various cancer cell lines, including:

| Cell Line | Cytotoxicity Effect |

|---|---|

| SNB-19 | High |

| NCI-H460 | Moderate |

Molecular docking studies suggest that the compound interacts effectively with tubulin, a common target for anticancer agents, indicating its potential as a tubulin inhibitor .

Antibacterial Properties

The compound has also shown antibacterial activity against several strains of bacteria. Its efficacy in inhibiting bacterial growth makes it a candidate for further development in antibacterial therapies, especially against resistant strains .

Analgesic Effects

Preliminary studies suggest that this compound may possess analgesic properties, which could be beneficial for pain management formulations. Further research is required to elucidate the mechanisms behind these effects and their clinical applications.

Case Studies

Several case studies have documented the effects and applications of similar compounds, providing insights into their therapeutic potential:

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated a series of sulfonamide derivatives, including compounds structurally related to this compound. The research found that these derivatives exhibited cytotoxic effects against multiple cancer cell lines, supporting their potential use as anticancer agents .

Case Study 2: Antibacterial Activity

Another study explored the antibacterial properties of compounds with similar structural motifs. The findings indicated that certain derivatives showed significant activity against Gram-positive bacteria, suggesting that modifications to the sulfonamide group could enhance antibacterial efficacy .

Mecanismo De Acción

The mechanism by which 4-((4-Chlorophenyl)sulfonyl)-N-methyl-2-(p-tolyl)oxazol-5-amine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as a leaving group in substitution reactions, while the oxazol ring can participate in electrophilic aromatic substitution. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

4-((4-Chlorophenyl)sulfonyl)aniline

N-Methyl-2-(p-tolyl)oxazole

4-Chlorophenylsulfonyl chloride

Uniqueness: 4-((4-Chlorophenyl)sulfonyl)-N-methyl-2-(p-tolyl)oxazol-5-amine stands out due to its combination of functional groups and structural complexity. This unique combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.

Actividad Biológica

4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(p-tolyl)oxazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with amines and oxazole derivatives. The methods used for synthesis often include:

- Condensation Reactions : Using sulfonyl chlorides with amines to form sulfonamide linkages.

- Cyclization : Formation of the oxazole ring through cyclization reactions involving α-amino acids or related precursors.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. In particular:

- Inhibition of Pathogens : Compounds with the 4-chlorophenyl sulfonamide moiety show moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity (IC50) |

|---|---|---|

| 7l | Salmonella typhi | 2.14 ± 0.003 μM |

| 7m | Bacillus subtilis | 0.63 ± 0.001 μM |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines:

- Caco-2 Cell Line : A study indicated that related compounds significantly decreased the viability of Caco-2 cells, suggesting potential in colorectal cancer treatment .

| Compound | Cell Line | Viability (%) | p-value |

|---|---|---|---|

| 3e | Caco-2 | 54.9 | <0.001 |

| 3k | A549 | 40.2 | <0.001 |

Enzyme Inhibition

The compound has also been tested for its inhibitory effects on various enzymes:

- Acetylcholinesterase Inhibition : Several derivatives showed strong inhibition, indicating potential use in treating neurodegenerative diseases.

- Urease Inhibition : The compound exhibited significant urease inhibitory activity, with IC50 values indicating effective enzyme blockade.

Structure-Activity Relationship (SAR)

The presence of specific substituents on the phenyl and oxazole rings greatly influences the biological activity of these compounds:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups like chloro or nitro enhances antibacterial and anticancer activities.

- Hydrophobic Interactions : The hydrophobic nature of the p-tolyl group contributes to increased membrane permeability and bioavailability.

Case Studies

- Antiviral Activity : A study on analogs showed increased selectivity indexes against human adenovirus (HAdV), indicating that modifications to the core structure can enhance antiviral properties .

- In Vivo Studies : Preliminary in vivo studies indicated low toxicity profiles for certain derivatives, suggesting their potential as therapeutic agents without significant side effects .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-methyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-11-3-5-12(6-4-11)15-20-17(16(19-2)23-15)24(21,22)14-9-7-13(18)8-10-14/h3-10,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNRBTSRBHAXHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NC)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.